molecular formula C8H8N2O3 B13443739 3-Acetyl-5-aminoisonicotinic acid

3-Acetyl-5-aminoisonicotinic acid

Cat. No.: B13443739
M. Wt: 180.16 g/mol
InChI Key: MFZDBCSSTJCMOF-UHFFFAOYSA-N
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Description

3-Acetyl-5-aminoisonicotinic acid is an organic compound with the molecular formula C8H8N2O3. It contains a pyridine ring substituted with an acetyl group at the 3-position and an amino group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-aminoisonicotinic acid typically involves the acetylation of 5-aminoisonicotinic acid. One common method is to react 5-aminoisonicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-aminoisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Acetyl-5-aminoisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 3-Acetyl-5-aminoisonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: Lacks the acetyl and amino groups.

    5-Aminoisonicotinic acid: Lacks the acetyl group.

    3-Acetylisonicotinic acid: Lacks the amino group

Uniqueness

3-Acetyl-5-aminoisonicotinic acid is unique due to the presence of both the acetyl and amino groups on the pyridine ring.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3-acetyl-5-aminopyridine-4-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-4(11)5-2-10-3-6(9)7(5)8(12)13/h2-3H,9H2,1H3,(H,12,13)

InChI Key

MFZDBCSSTJCMOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1C(=O)O)N

Origin of Product

United States

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